REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][C:5]1[N:10]=[C:9]([CH2:11][S:12][CH2:13][CH2:14][N:15]2C(=O)C3=CC=CC=C3C2=O)[CH:8]=[CH:7][CH:6]=1)[CH3:3].O.NN>CO>[NH2:15][CH2:14][CH2:13][S:12][CH2:11][C:9]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:4][N:2]([CH3:3])[CH3:1])[N:10]=1 |f:1.2|
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Name
|
6-Dimethylaminomethyl-2-[(2-phthalimidoethyl) thiomethyl]pyridine
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Quantity
|
24.3 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC1=CC=CC(=N1)CSCCN1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The solution is refluxed for 11/2 hours
|
Duration
|
2 h
|
Type
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CONCENTRATION
|
Details
|
is concentrated in vacuo
|
Type
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DISSOLUTION
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Details
|
The solid residue is dissolved in water (250 ml) 12N HCl (35 ml)
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Type
|
ADDITION
|
Details
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is added
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filtrate is washed with chloroform
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Type
|
EXTRACTION
|
Details
|
The solid residue is extracted with chloroform/methanol (50/50) (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract is dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
|
Smiles
|
NCCSCC1=NC(=CC=C1)CN(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |